molecular formula C23H27N3OS B2613714 N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893786-86-2

N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2613714
CAS No.: 893786-86-2
M. Wt: 393.55
InChI Key: SLTGPDDORCNKIA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic acetamide derivative featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The compound’s structure includes a sulfanyl linkage bridging the spiroquinazoline system to an acetamide group substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-16-10-11-18(14-17(16)2)24-21(27)15-28-22-19-8-4-5-9-20(19)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGPDDORCNKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Spiroquinazoline Core: This step involves the cyclization of a suitable precursor to form the spiroquinazoline structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with an appropriate electrophile.

    Attachment of the Acetamide Linkage: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of N-(3,4-dimethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.

Comparison with Similar Compounds

(a) Cycloheptane-Spiroquinazoline Derivative

Compound : N-(3-Methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide

  • Key Differences: Replacement of cyclohexane with a cycloheptane ring increases molecular weight (409.55 vs. 379.52 for cyclohexane analogues) and slightly elevates logP (5.00 vs. ~4.5–5.0).
  • Biological Relevance : The methoxy group may confer distinct binding interactions in enzyme inhibition assays, as seen in related acetamides targeting LOX and BChE .

(b) 4-Methylphenyl-Spiroquinazoline Derivative

Compound : N-(4-Methylphenyl)-2-[(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide

  • Molecular weight (379.52) and logP (~4.8) are marginally lower than the 3,4-dimethylphenyl variant .
  • Synthetic Availability : Available in milligram quantities, facilitating preclinical testing .

Analogues with Heterocyclic Variations

(a) Triazole-Based Derivatives

Compound: 2-{[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

  • Key Differences : Replacement of spiroquinazoline with a triazole ring reduces structural rigidity. The 3,4-dichlorophenyl group increases electronegativity, enhancing interactions with hydrophobic enzyme pockets (e.g., LOX inhibition IC₅₀: <10 µM in analogues) .
  • Applications : Triazole derivatives are prioritized for anti-inflammatory and antimicrobial applications due to improved aqueous solubility .

(b) Oxadiazole-Based Derivatives

Compound : N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Indole substitution enhances CNS permeability (logD: ~3.5) but reduces metabolic stability compared to dimethylphenyl acetamides .

Key Research Findings

  • Substituent Effects : 3,4-Dimethylphenyl enhances lipophilicity and target engagement in hydrophobic binding sites, as seen in related dichlorophenyl acetamides (e.g., BChE inhibition IC₅₀: 12.5 µM for 3,4-dichloro derivatives ).
  • Spiro System Stability : Cyclohexane-spiroquinazoline derivatives exhibit superior crystallinity compared to cycloheptane variants, aiding in structural characterization via SHELXL refinement .
  • Enzyme Inhibition : Sulfanyl-linked acetamides with aromatic substituents show broad-spectrum activity; for example, 2-pyridyl triazole derivatives inhibit α-glucosidase (IC₅₀: 15.3 µM) .

Biological Activity

N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spiro structure and a sulfanyl group, suggest diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Spiro Structure : A cyclohexane ring fused to a quinazoline moiety.
  • Sulfanyl Group : Attached to an acetamide linkage.
  • 3,4-Dimethylphenyl Group : Enhances reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, thereby affecting cellular signaling pathways.
  • Gene Expression Alteration : The compound might regulate transcription factors and gene expression.

Biological Activity Data

Research has shown that compounds similar to this compound exhibit notable biological activities:

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InhibitionModulation of key metabolic enzymes
Antimicrobial PropertiesActivity against various bacterial strains

Anticancer Potential

A study demonstrated that related quinazoline derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for cell proliferation and survival. The spiro structure was essential for enhancing potency compared to non-spiro analogs.

Antimicrobial Activity

Research indicated that compounds featuring the sulfanyl group showed enhanced antimicrobial properties. These compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Formation of Spiroquinazoline Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of Sulfanyl Group : Nucleophilic substitution reactions.
  • Acetamide Linkage Formation : Acylation with acetic anhydride or acetyl chloride.

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